(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester
Overview
Description
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its benzyloxy group attached to the third carbon and a hydroxyl group on the second carbon of the propionic acid backbone, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester typically involves the esterification of (S)-3-Benzyloxy-2-hydroxy-propionic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(S)-3-Benzyloxy-2-hydroxy-propionic acid+MethanolAcid Catalyst(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester+Water
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method ensures high efficiency and yield while minimizing the reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Hydrolysis: (S)-3-Benzyloxy-2-hydroxy-propionic acid and methanol.
Reduction: (S)-3-Benzyloxy-2-hydroxy-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-methylpropionate: Similar structure but with a methyl group instead of a benzyloxy group.
Ethyl 3-hydroxy-2-benzyloxypropionate: Similar structure but with an ethyl ester instead of a methyl ester.
3-Benzyloxy-2-hydroxypropionic acid: The free acid form without the ester group.
Uniqueness
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is unique due to the presence of both a benzyloxy group and a hydroxyl group on the propionic acid backbone, which can lead to specific interactions and reactivity not observed in similar compounds. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWWWIGOQIBMS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925974 | |
Record name | Methyl 3-(benzyloxy)-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127744-28-9 | |
Record name | Methyl 3-(benzyloxy)-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Benzyloxy-2-hydroxypropionic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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